![molecular formula C24H25N3O3S B4231201 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4231201.png)
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
Overview
Description
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, also known as BPS, is a chemical compound that has been widely studied for its potential use in various scientific fields. BPS is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects, making it an attractive target for scientific research. In
Mechanism of Action
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, a group of enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has also been shown to have neuroprotective effects, making it a potential target for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide also has several limitations, including its low potency and selectivity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Scientific Research Applications
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-24(27-17-15-26(16-18-27)19-20-9-3-1-4-10-20)22-13-7-8-14-23(22)25-31(29,30)21-11-5-2-6-12-21/h1-14,25H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQVMSUELKOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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